molecular formula C12H9ClN2O3S B4654331 N-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B4654331
M. Wt: 296.73 g/mol
InChI Key: IXGRVDBNCNWQQF-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzylidene group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with 2-aminothiazole in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized benzylidene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, N-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine: The compound’s potential therapeutic properties have led to studies on its use in the treatment of various diseases, including bacterial infections and cancer. Its mechanism of action and efficacy are subjects of ongoing research.

Industry: In the industrial sector, the compound is utilized in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antibacterial effects. Additionally, its interaction with DNA and RNA can interfere with the replication and transcription processes, contributing to its anticancer properties.

Comparison with Similar Compounds

  • 3-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
  • N-(3,4-dimethylphenyl)-2-((4-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide
  • 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Comparison: Compared to similar compounds, N-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of functional groups. The presence of the chloro and hydroxy groups in the benzylidene moiety enhances its reactivity and potential for chemical modifications. Additionally, the thiazole ring contributes to its stability and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(5Z)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c1-6(16)14-12-15-11(18)10(19-12)5-7-2-3-9(17)8(13)4-7/h2-5,17H,1H3,(H,14,15,16,18)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGRVDBNCNWQQF-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C=C2)O)Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC(=C(C=C2)O)Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
N-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
N-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
N-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(5Z)-5-(3-chloro-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

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